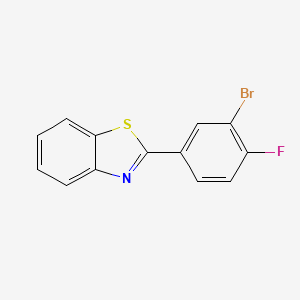

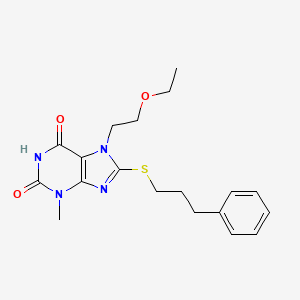

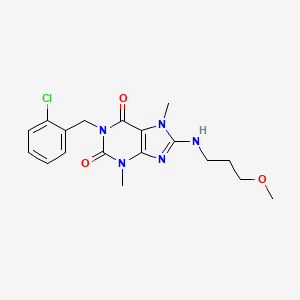

![molecular formula C23H14FNO5 B2395089 N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide CAS No. 886179-67-5](/img/structure/B2395089.png)

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide” is a complex organic compound. It contains a benzodioxole group, which is an organic compound with the formula C6H4O2CH2 . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

The synthesis of benzodioxole derivatives involves various chemical reactions. For instance, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . In another study, benzodioxol carboxamide derivatives were synthesized and characterized using FTIR, HRMS, 1H-NMR, and 13C-NMR techniques .

Molecular Structure Analysis

The molecular structure of benzodioxole derivatives can be analyzed using various spectroscopic methods. For example, the 1H-NMR spectrum data of these compounds showed 5–7 protons (depending on the Halogen atoms for each compound) in the aromatic area, 2 protons around 6.13 ppm singlet peaks for O–CH2–O of benzodioxole and 5 protons were observed in area 3.40 and 3.80 ppm for –CH2–CO–CH3 .

Chemical Reactions Analysis

Benzodioxole derivatives have been found to exhibit various chemical reactions. For instance, benzodiazepine ring with different substituent groups probably increased the antioxidant activities of this group of compounds and made a good interaction with DPPH .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can be analyzed using various techniques. For instance, the thermal behavior of a benzodioxole derivative was characterized through its typical transition phases, using a TASYS program .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Research on similar fluorobenzamide compounds has demonstrated promising antimicrobial properties. For instance, derivatives synthesized through microwave methods exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of fluorobenzamides in developing new antimicrobial agents (Desai et al., 2013).

Catalysis and Organic Synthesis

- Fluorobenzamides have been involved in iron-catalyzed, amide-directed fluorination processes, indicating their utility in synthetic chemistry for the selective fluorination of organic compounds. This process broadens the scope of available methodologies for incorporating fluorine atoms into organic molecules, which is particularly valuable in the pharmaceutical industry (Groendyke et al., 2016).

Material Science

- In the field of materials science, certain fluorobenzamide derivatives have been used in the development of biosensors. For example, a novel modified electrode based on a fluorobenzamide compound showed potent electron mediating behavior, which was effectively applied in the electrocatalytic determination of specific molecules, demonstrating the compound's potential in biosensor applications (Karimi-Maleh et al., 2014).

Antitumor Activity

- The fluorobenzamide framework has been explored for its antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles, closely related in structure and function to the target compound, have shown potent cytotoxicity against certain human breast cancer cell lines, indicating the role of fluorobenzamides in cancer research (Hutchinson et al., 2001).

Imaging and Diagnostics

- Fluorobenzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors, suggesting their application in diagnostic imaging to assess tumor status and guide therapy (Tu et al., 2007).

Mecanismo De Acción

Target of Action

The primary targets of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide are cyclooxygenase (COX) enzymes , specifically COX1 and COX2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators in various biological responses .

Mode of Action

This compound acts as a competitive inhibitor of COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 . This inhibition disrupts the production of downstream prostaglandins, such as thromboxane and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes affects the prostaglandin biosynthesis pathway . Prostaglandins play important roles in various biological responses, including inflammation, pain sensation, and regulation of blood flow . By inhibiting COX enzymes, this compound reduces the production of these prostaglandins, potentially alleviating symptoms associated with their overproduction .

Result of Action

The compound’s action results in a decrease in the production of prostaglandins, leading to potential therapeutic effects such as anti-inflammatory , analgesic , and antipyretic effects . Additionally, it has been found to exhibit cytotoxic activity against certain cancer cell lines .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14FNO5/c24-15-5-3-4-14(10-15)23(27)25-20-16-6-1-2-7-17(16)30-22(20)21(26)13-8-9-18-19(11-13)29-12-28-18/h1-11H,12H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOVGNFUXJCAII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

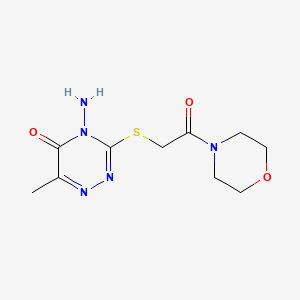

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2395007.png)

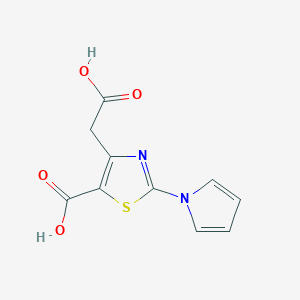

![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)

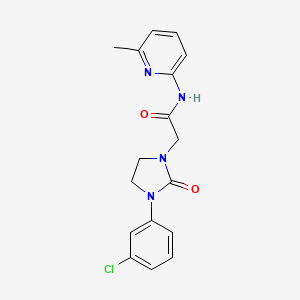

![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)

![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)